N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
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Formation of the Furan-2-yl-2-hydroxypropyl Intermediate
Starting Materials: Furan, epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin, leading to the formation of the hydroxypropyl group attached to the furan ring.
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Sulfonamide Formation
Starting Materials: The furan-2-yl-2-hydroxypropyl intermediate, 2-(trifluoromethoxy)benzenesulfonyl chloride.
Reaction Conditions: This step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine, which acts as an acid scavenger, facilitating the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
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Reduction
- The sulfonamide group can be reduced under specific conditions to form the corresponding amine.
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Substitution
- The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Protein Binding: The compound can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Due to its potential enzyme inhibition properties, it can be explored as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Its unique chemical structure can be utilized in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry
Polymer Synthesis: The compound can be used as a monomer or a modifying agent in the synthesis of polymers with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and preventing their normal function.
Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the furan ring, which may affect its binding properties and reactivity.
N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a different alkyl chain length, which can influence its solubility and biological activity.
Uniqueness
Structural Complexity: The presence of both a furan ring and a trifluoromethoxybenzenesulfonamide moiety makes it unique compared to simpler analogs.
This detailed overview provides a comprehensive understanding of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO5S/c1-13(19,12-7-4-8-22-12)9-18-24(20,21)11-6-3-2-5-10(11)23-14(15,16)17/h2-8,18-19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXPMAFANVHZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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